N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Chemical Reactions Analysis
The chemical reactivity of compounds like this often involves reactions with numerous reactants (nucleophiles and electrophiles) used in the synthesis of a variety of polyfunctional heterocyclic compounds .Scientific Research Applications
- Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building novel heterocyclic moieties .
- This compound inhibits microtubule polymerization at high concentrations and exhibits potent antiproliferative activity at low nanomolar concentrations against various cancer cell lines .
Heterocyclic Synthesis
Antitubulin Agents
Pharmaceutical Testing
Future Directions
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12(2)26-15-6-4-14(5-7-15)19(25)22-20-17(10-21)16-8-9-23(13(3)24)11-18(16)27-20/h4-7,12H,8-9,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKRAOJASIKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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